4-Bromophenyl 2-chloro-5-nitrobenzoate
Description
Overview of Halogenated Nitrobenzoate Esters and Their Structural Significance
Halogenated nitrobenzoate esters are a class of organic compounds characterized by a benzoate (B1203000) ester core structure bearing one or more halogen atoms and at least one nitro group. The presence of halogens (F, Cl, Br, I) and nitro groups on the aromatic rings significantly influences the electronic properties of the molecule.
The structural significance of these esters lies in several key aspects:
Electronic Effects : Halogens are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects (-I, -M). These electronic modifications can activate or deactivate the aromatic rings towards certain chemical reactions.
Reactivity Modulation : The presence of these functional groups can modulate the reactivity of the ester linkage. The electron-deficient nature of the benzoyl ring can make the carbonyl carbon more susceptible to nucleophilic attack.
Synthetic Intermediates : The functional groups on halogenated nitrobenzoate esters can serve as handles for further chemical transformations, making them valuable intermediates in multi-step organic syntheses.
Rationale for Research Focus on 4-Bromophenyl 2-chloro-5-nitrobenzoate
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its scientific investigation can be inferred from the study of its constituent components and analogous structures. The compound is an ester formed from 4-bromophenol (B116583) and 2-chloro-5-nitrobenzoic acid.
Synthesis and Precursor Properties:
The logical synthetic route to this compound would be the esterification of 4-bromophenol with 2-chloro-5-nitrobenzoyl chloride (the acid chloride of 2-chloro-5-nitrobenzoic acid). This type of reaction, often conducted in the presence of a base, is a standard method for preparing phenyl esters.
Below are the properties of the precursor molecules:
Table 1: Properties of Precursors for this compound
| Property | 4-Bromophenol | 2-Chloro-5-nitrobenzoic Acid |
| Molecular Formula | C₆H₅BrO | C₇H₄ClNO₄ |
| Molecular Weight | 173.01 g/mol | 201.56 g/mol |
| Appearance | White to off-white crystalline solid | Pale yellow crystalline solid. nbinno.com |
| Melting Point | 63-67 °C | 165-168 °C. |
| Boiling Point | 236-238 °C | - |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. ketonepharma.com | Soluble in water, ethanol, and acetone. nbinno.com |
The rationale for studying the target compound is built upon the known significance of its structural motifs:
Substituted Phenyl Benzoates : This core structure is found in various biologically active molecules and liquid crystals. The nature and position of substituents on both phenyl rings can fine-tune the compound's properties.
Halogenated Aromatic Moieties : The presence of both bromine and chlorine atoms offers sites for further functionalization, for example, through cross-coupling reactions. Halogenated compounds are also investigated for their potential as flame retardants and in other material science applications.
Nitroaromatic Systems : The nitro group is a versatile functional group. It can be reduced to an amino group, which is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. The strong electron-withdrawing nature of the nitro group also makes nitroaromatic compounds relevant in studies of charge-transfer complexes and nonlinear optical materials.
Current State of Academic Inquiry Pertaining to the Compound and its Congeners
Direct academic inquiry into this compound is limited. However, the broader classes of compounds to which it belongs are areas of active research.
Halogenated Nitroaromatics : Research continues into the synthesis, reactivity, and application of halogenated nitroaromatic compounds. This includes their use as building blocks in organic synthesis and their role as precursors to various functional materials. The environmental impact and biodegradation of these compounds are also significant areas of study.
Substituted Phenyl Benzoates : Academic research on substituted phenyl benzoates is diverse. Studies have explored their synthesis and potential as anti-inflammatory agents. nih.gov Other research has focused on their liquid crystalline properties and applications in materials science. The biological activities of various substituted phenyl benzoates, including antioxidant and enzyme inhibition properties, are also being investigated. bjmu.edu.cn
Congeners and Related Structures : Congeners of this compound, such as other substituted phenyl esters of halogenated nitrobenzoic acids, are synthesized and studied for a variety of purposes. For instance, N-(substituted phenyl)-2-chloroacetamides, which share some structural similarities, have been investigated for their antimicrobial potential. nih.gov The rationale often involves structure-activity relationship (SAR) studies, where systematic changes to the substitution pattern are made to optimize a desired property.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl) 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-7-9(16(18)19)3-6-12(11)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQUTUREFTVJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Approaches to the Synthesis of 4 Bromophenyl 2 Chloro 5 Nitrobenzoate
Precursor Synthesis and Functional Group Introduction
The foundational step in the synthesis of 4-Bromophenyl 2-chloro-5-nitrobenzoate is the efficient preparation of its two key precursors: 2-chloro-5-nitrobenzoic acid and 4-bromophenol (B116583). These precursors provide the necessary structural scaffolds and functional groups required for the final ester linkage.
Strategies for 2-chloro-5-nitrobenzoic Acid Scaffold Preparation
The primary and most widely employed method for the synthesis of 2-chloro-5-nitrobenzoic acid is the nitration of o-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring of the starting material.
A common laboratory-scale procedure involves dissolving o-chlorobenzoic acid in concentrated sulfuric acid and then cooling the mixture, typically to below 0°C, using an ice-salt bath. nih.gov A nitrating mixture, consisting of nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature to control the reaction rate and prevent the formation of undesired byproducts. nih.gov After the addition is complete, the reaction mixture is typically stirred for several hours at a low temperature and then allowed to warm to room temperature before being poured onto ice to precipitate the product. nih.gov
The crude product, which may contain isomeric impurities such as 2-chloro-3-nitrobenzoic acid, is then collected by filtration. mdpi.com Purification is generally achieved through recrystallization from boiling water, which effectively removes the more soluble starting material and isomers, yielding a product with high purity. nih.gov This process can achieve high yields, often in the range of 85% to 95.8%. google.comrsc.org
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Purity |
| o-Chlorobenzoic acid | Concentrated H₂SO₄, HNO₃ | < 0°C to room temp | ~12 hours | 92% | High after recrystallization |
| o-Chlorobenzoic acid | Concentrated H₂SO₄, HNO₃ (65%) | -5°C to 5°C | 2 hours | 95.8% | 98.5% |
| o-Chlorobenzoic acid | Concentrated H₂SO₄, HNO₃ | 30°C | > 2 hours | 85% | 99.5% |
Synthesis of 4-bromophenol Component
The synthesis of 4-bromophenol is most commonly achieved through the electrophilic bromination of phenol (B47542). The key to maximizing the yield of the desired para-isomer is the careful control of reaction conditions, particularly the solvent and temperature.
A well-established method involves the bromination of phenol in a non-polar solvent such as carbon disulfide (CS₂). orgsyn.org In this procedure, a solution of bromine in carbon disulfide is added gradually to a cooled solution of phenol in the same solvent. orgsyn.org The reaction temperature has a significant impact on the product distribution; conducting the reaction at very low temperatures (e.g., -30°C) can result in yields of 4-bromophenol as high as 97%, whereas at higher temperatures (e.g., +30°C), the yield decreases to around 82% due to the increased formation of the ortho-isomer. orgsyn.orgnih.gov
After the reaction is complete, the solvent is removed by distillation, and the crude product is purified by vacuum distillation to separate the p-bromophenol from the o-bromophenol and any unreacted starting materials. orgsyn.org This method can provide a high yield of the desired product, typically around 80-84% of the theoretical amount. chemicalbook.com
| Starting Material | Reagent | Solvent | Temperature | Yield of 4-bromophenol |
| Phenol | Bromine | Carbon Disulfide | -30°C | 97% |
| Phenol | Bromine | Carbon Disulfide | +30°C | 82% |
| Phenol | Bromine | Carbon Disulfide | < +5°C | 80-84% |
Esterification Reaction Pathways for this compound
Once the precursor molecules are synthesized and purified, the final step is the formation of the ester bond between the carboxylic acid group of 2-chloro-5-nitrobenzoic acid and the hydroxyl group of 4-bromophenol. This can be accomplished through several synthetic routes.
Direct Esterification and Catalytic Considerations
Direct esterification, most notably the Fischer esterification, involves the reaction of a carboxylic acid and an alcohol (or phenol) in the presence of a strong acid catalyst. For the synthesis of this compound, this would involve heating 2-chloro-5-nitrobenzoic acid and 4-bromophenol with a catalyst such as sulfuric acid or p-toluenesulfonic acid.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of one of the reactants or to remove the water formed during the reaction. google.com The removal of water can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. google.com While this method is straightforward, the yields can be variable, and the strongly acidic conditions and high temperatures required may not be suitable for all substrates.
Microwave-assisted organic synthesis (MAOS) has emerged as a technique to improve the efficiency of Fischer esterification. For substituted nitrobenzoic acids, microwave irradiation in a sealed vessel can significantly reduce reaction times and improve yields. prepchem.com The choice of solvent and catalyst remains crucial, with primary alcohols and strong acid catalysts generally providing the best results. prepchem.com
Acyl Halide Route and Coupling Reagents
A more reactive and often higher-yielding approach to ester synthesis is the acyl halide route. This two-step process first involves the conversion of the carboxylic acid to a more reactive acyl halide, followed by its reaction with the phenol.
In the first step, 2-chloro-5-nitrobenzoic acid is converted to its corresponding acyl chloride, 2-chloro-5-nitrobenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 2-chloro-5-nitrobenzoyl chloride is then reacted with 4-bromophenol to form the final ester. This reaction is often carried out in the presence of a base, such as potassium carbonate or pyridine, to neutralize the hydrochloric acid byproduct. A phase transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases. rsc.org This method generally proceeds under milder conditions than direct esterification and can provide high yields. For a closely related reaction, the synthesis of 4'-nitrophenyl 2-chloro-5-nitrobenzoate, a yield of 78% has been reported using this acyl halide route. rsc.org
| Acyl Chloride Precursor | Phenol | Base | Catalyst | Solvent | Reaction Time | Yield |
| 2-chloro-5-nitrobenzoyl chloride | 4-nitrophenol | K₂CO₃ | TBAB | Dichloromethane/Water | 24 hours | 78% |
Alternatively, coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the esterification. These reagents activate the carboxylic acid, allowing it to react with the phenol under mild conditions. The use of DCC often includes an additive like 4-(dimethylamino)pyridine (DMAP) to catalyze the reaction and improve yields.
Optimization of Reaction Conditions and Yield Enhancement in Ester Synthesis
To maximize the yield of this compound, several reaction parameters can be optimized. In direct esterification, the choice of catalyst is critical; strong protic acids like sulfuric acid are effective. google.com The molar ratio of reactants is also important, with a large excess of the less expensive reactant often used to shift the equilibrium. google.com Continuous removal of water is a key strategy for yield enhancement in Fischer esterification.
For the acyl halide route, optimization involves the choice of solvent, base, and catalyst. The use of a phase transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the acyl chloride is present. rsc.org The reaction temperature and time are also critical parameters to be optimized to ensure complete reaction while minimizing side reactions. The purity of the acyl chloride is paramount, as any residual thionyl chloride can lead to unwanted side reactions.
In syntheses involving coupling agents like DCC, the choice of solvent and the addition of a catalyst such as DMAP are crucial for achieving high yields. The reaction temperature is typically kept low to minimize side reactions and racemization if chiral centers are present.
Comprehensive Spectroscopic and Crystallographic Characterization of 4 Bromophenyl 2 Chloro 5 Nitrobenzoate
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to calculate the molecular formula. For 4-Bromophenyl 2-chloro-5-nitrobenzoate (C₁₃H₇BrClNO₄), HRMS would be expected to yield an exact mass that could be compared to the theoretical value, confirming the presence and number of each element. This validation is a critical first step in the characterization of any new chemical entity.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide a wealth of information about the molecular and supramolecular structure of this compound.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The initial analysis of the diffraction data would reveal the fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), which describes the symmetry of the crystal lattice, and the space group, which defines the symmetry operations within the unit cell. The unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—define the size and shape of the repeating unit of the crystal.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A successful SCXRD experiment would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the molecular geometry. For instance, the planarity of the aromatic rings and the orientation of the nitro and ester groups relative to the rings could be definitively established. Any distortions from ideal geometries could indicate steric strain or the influence of electronic effects from the substituents.
Table 2: Selected Hypothetical Bond Parameters for this compound
| Bond/Angle/Torsion | Value |
|---|---|
| C-Br Bond Length (Å) | Data not available |
| C-Cl Bond Length (Å) | Data not available |
| C-N (nitro) Bond Length (Å) | Data not available |
| C=O (ester) Bond Length (Å) | Data not available |
| C-O-C (ester) Bond Angle (°) | Data not available |
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The detailed molecular structure obtained from SCXRD would also reveal any intramolecular interactions. These are non-covalent interactions that occur within a single molecule. In this compound, one might investigate the possibility of weak intramolecular hydrogen bonds, for example, between a hydrogen atom on one of the phenyl rings and an oxygen atom of the nitro or ester group, which could influence the molecule's conformation.
Elucidation of Intermolecular Interactions and Supramolecular Packing Architecture (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, SCXRD elucidates how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions. For this compound, one would anticipate investigating several types of interactions that dictate the supramolecular architecture. These could include:
Hydrogen Bonding: Weak C-H···O interactions involving the aromatic protons and the oxygen atoms of the nitro or carbonyl groups are likely to be present.
Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with the electron-rich oxygen atoms of the nitro or ester groups of neighboring molecules.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably, contributing to the stability of the crystal packing.
Understanding these interactions is key to comprehending the solid-state properties of the material and is a cornerstone of crystal engineering.
Advanced Computational and Theoretical Investigations of 4 Bromophenyl 2 Chloro 5 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties and geometric structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations provide a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.
Before calculating molecular properties, it is essential to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a molecule like 4-Bromophenyl 2-chloro-5-nitrobenzoate, which contains two aromatic rings linked by a flexible ester group, multiple spatial orientations, or conformations, are possible.
Geometry optimization calculations systematically search for the conformation with the lowest potential energy, which corresponds to the most stable structure. This process involves adjusting bond lengths, bond angles, and dihedral angles. For this molecule, a key aspect of the conformational analysis would be the exploration of the potential energy surface by systematically rotating the dihedral angles around the ester linkage (C-O-C-C). This analysis reveals the energy barriers between different conformers and identifies the global energy minimum. Such studies on related phenacyl benzoate (B1203000) derivatives have shown that molecules often adopt a stable, synclinal conformation. researchgate.net
Table 1: Key Geometric Parameters Investigated in DFT Optimization This table illustrates the types of data obtained from a geometry optimization study.
| Parameter Type | Specific Bond/Angle | Description |
| Bond Lengths | C=O, C-O, C-Cl, C-Br, N-O | Determines the distance between bonded atoms. |
| Bond Angles | O-C-C, C-O-C, O-N-O | Defines the angles between adjacent bonds. |
| Dihedral Angles | C-C-O-C, O-C-C-C (Ring) | Describes the torsion or twist around a bond, defining the molecule's 3D shape. |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. youtube.comresearchgate.net It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
HOMO : This orbital acts as the primary electron donor. A high HOMO energy level indicates a greater propensity to donate electrons, correlating with nucleophilic and reductive potential.
LUMO : This orbital is the primary electron acceptor. A low LUMO energy level suggests a greater ability to accept electrons, correlating with electrophilic and oxidative potential.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on one ring would significantly lower the LUMO energy and localize it on the nitrobenzoate moiety. Conversely, the HOMO would likely be distributed over the 4-bromophenyl ring.
Table 2: Conceptual Frontier Molecular Orbital Properties This table conceptualizes the expected FMO analysis results for the title compound.
| Orbital | Expected Localization | Role in Reactivity | Energy Level (Conceptual) |
| HOMO | 4-Bromophenyl ring | Electron Donor (Nucleophile) | High |
| LUMO | 2-Chloro-5-nitrobenzoate ring | Electron Acceptor (Electrophile) | Low |
| ΔE (LUMO-HOMO) | N/A | Indicator of Chemical Stability | Small to Moderate |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. The map uses a color scale to indicate different potential regions:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show highly negative (red) regions around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. In contrast, positive (blue) regions would likely be found around the hydrogen atoms of the aromatic rings. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals within a molecule. wisc.edu This method provides a detailed picture of intramolecular charge transfer, hyperconjugation, and the stabilization arising from these electronic interactions. researchgate.netacadpubl.eu The strength of each donor-acceptor interaction is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant charge transfer and greater stabilization of the molecule.
In this compound, significant stabilizing interactions would be expected from the lone pairs (n) of the oxygen, bromine, and chlorine atoms to the antibonding pi orbitals (π*) of the aromatic rings.
Table 3: Representative NBO Donor-Acceptor Interactions This table shows examples of interactions that would be quantified in an NBO analysis.
| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | E(2) (kcal/mol) (Conceptual) | Type of Interaction |
| n(O) (Ester Oxygen) | π(C=C) (Aromatic Ring) | High | Lone Pair -> Antibonding Pi |
| n(O) (Nitro Oxygen) | π(C=C) (Aromatic Ring) | High | Lone Pair -> Antibonding Pi |
| n(Br) (Bromine) | σ(C-C) (Aromatic Ring) | Moderate | Lone Pair -> Antibonding Sigma |
| π(C=C) (Ring 1) | π(C=C) (Ring 2) | Low | Pi -> Antibonding Pi |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental results for structure validation. scielo.org.za
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts are valuable for assigning peaks in experimental spectra.
IR Spectroscopy : DFT can compute the vibrational frequencies corresponding to the stretching and bending of chemical bonds. The resulting theoretical IR spectrum helps in the interpretation of experimental spectra by assigning specific vibrational modes to observed absorption bands.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the maximum absorption wavelengths (λ_max) in the UV-Visible spectrum, providing insight into the electronic structure and chromophores within the molecule.
Table 4: Types of Predicted Spectroscopic Data This table outlines the typical output from spectroscopic calculations.
| Spectroscopy | Calculated Parameter | Information Gained |
| ¹H & ¹³C NMR | Chemical Shifts (ppm) | Electronic environment of hydrogen and carbon atoms. |
| IR | Vibrational Frequencies (cm⁻¹) | Functional groups and bond vibrations (e.g., C=O stretch, N-O stretch). |
| UV-Vis | Absorption Wavelength (λ_max, nm) | Electronic transitions (e.g., n→π, π→π). |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change.
For this compound, an MD simulation could be performed in a solvent like water or an organic solvent to study its conformational flexibility, stability, and interactions with the surrounding medium. Key analyses from an MD trajectory include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the structural stability of the system. A stable RMSD suggests the molecule has reached equilibrium.
Conformational Analysis : Tracks changes in dihedral angles over time to explore the different conformations the molecule can adopt at a given temperature.
Solvent Interactions : Analyzes how the molecule interacts with solvent molecules, for instance, through the formation and breaking of hydrogen bonds.
These simulations are particularly valuable for understanding how the molecule behaves in a realistic biological or chemical environment, which is crucial for applications in materials science and drug design. researchgate.net
Conformational Flexibility and Rotational Barriers
The central ester group (C-O-C=O) and its connection to the two aromatic rings define the key torsional angles that govern the molecule's three-dimensional shape. Theoretical calculations on phenyl benzoate, using methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), have been employed to explore the potential energy surface associated with the rotation around the Ph–O and Ph–C bonds. researchgate.netnih.gov These studies indicate that while certain computational methods can effectively estimate the shape of the potential energy functions for these torsions, accurately predicting the height of the rotational barriers can be challenging. researchgate.netnih.gov
For this compound, the presence of bulky and electron-withdrawing substituents is expected to significantly influence these rotational barriers. The ortho-chloro substituent on the benzoate ring is likely to introduce steric hindrance, potentially increasing the energy barrier for rotation around the C-C(O) bond. nsf.gov Similarly, the para-bromo substituent on the phenyl ring and the meta-nitro group on the benzoate ring will alter the electronic distribution and intermolecular interactions, further modulating the conformational landscape. The interplay of these steric and electronic effects determines the preferred conformation and the energy required to transition between different spatial arrangements.
Table 1: Key Torsional Angles in Phenyl Benzoate Analogs
| Dihedral Angle | Description | Expected Influence of Substituents in this compound |
| C-C-O-C | Defines the orientation of the phenyl ring relative to the ester plane. | The para-bromo substituent may have a minor electronic influence. |
| C-O-C-C | Defines the orientation of the benzoate ring relative to the ester plane. | The ortho-chloro and meta-nitro groups will have significant steric and electronic effects, likely increasing the rotational barrier. |
Solvent Effects on Molecular Conformation and Interactions
The surrounding solvent environment can play a crucial role in determining the conformational preferences and intermolecular interactions of a molecule. For this compound, the polarity of the solvent is expected to influence its structure and stability. While specific studies on this compound are lacking, general principles of solute-solvent interactions can be applied.
In polar solvents, the nitro and chloro substituents, being electron-withdrawing, and the ester group can engage in dipole-dipole interactions and potentially hydrogen bonding with solvent molecules. These interactions can stabilize certain conformations over others. For instance, a more extended conformation that allows for greater solvent accessibility to these polar groups might be favored in a polar environment.
Conversely, in nonpolar solvents, intramolecular interactions, such as van der Waals forces and potential weak halogen-pi or pi-pi stacking interactions between the two aromatic rings, might become more dominant in dictating the molecular conformation. Computational models that incorporate implicit or explicit solvent models are necessary to accurately predict these solvent-dependent conformational changes. The choice of solvent can therefore be a critical parameter in both theoretical predictions and experimental studies of this molecule's behavior.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are computational tools that correlate the structural or property-based features of molecules with their biological activities or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new compounds and prioritizing them for synthesis and testing.
Molecular Descriptors for Predictive Modeling
To build predictive QSAR or QSPR models for compounds like this compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure and are used as independent variables in the model. Based on studies of related phenyl benzoates and other substituted aromatic compounds, several classes of descriptors are likely to be important. nih.gov
Table 2: Potentially Relevant Molecular Descriptors for this compound
| Descriptor Class | Specific Examples | Relevance |
| Electronic Descriptors | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, electrostatic potential maps | Describe the electronic distribution and reactivity of the molecule. The nitro and halogen substituents will strongly influence these properties. |
| Steric/Topological Descriptors | Molecular volume, surface area, shape indices (e.g., Kier's alpha first order shape index) | Quantify the size and shape of the molecule, which are crucial for binding to biological targets. researchgate.net |
| Lipophilicity Descriptors | Calculated logarithm of the partition coefficient (ClogP) | A key parameter in determining a molecule's ability to cross biological membranes. nih.gov |
| Thermodynamic Descriptors | Enthalpy of formation, Gibbs free energy | Provide information about the stability of the compound. |
In a QSAR study of phenyl benzoates related to skin sensitization, molecular volume and ClogP were identified as key parameters, while chemical reactivity, although a prerequisite for the biological effect, was not a significant variable in the final model. nih.gov This highlights the importance of selecting a diverse and relevant set of descriptors for robust model development.
In Silico Screening and Lead Compound Identification within Chemical Libraries
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org For a compound like this compound, this process would involve several steps.
First, a three-dimensional model of the compound would be generated and its conformational space explored. Then, this model would be "docked" into the binding site of a target protein of interest. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor and estimate the binding affinity, often expressed as a docking score.
Studies on various nitrobenzoate and other heterocyclic derivatives have successfully employed in silico screening to identify potential drug candidates for a range of biological targets, including enzymes and receptors involved in various diseases. frontiersin.orgresearchgate.net For example, in the search for antifungal agents, modeling studies of 3-methyl-4-nitrobenzoate derivatives demonstrated interaction with the TPMK protein. researchgate.net Similarly, in silico approaches have been used to screen for inhibitors of enzymes like acetylcholinesterase. researchgate.net
The results of such virtual screening campaigns can be used to rank compounds from a large chemical library. Those with favorable predicted binding energies and interactions with key residues in the active site of the target are then prioritized for experimental validation. This approach significantly reduces the time and cost associated with the early stages of drug discovery by focusing resources on the most promising candidates. mdpi.com
Contemporary Applications and Research Directions of 4 Bromophenyl 2 Chloro 5 Nitrobenzoate in Chemical Synthesis and Materials Science
Role of 4-Bromophenyl 2-chloro-5-nitrobenzoate as a Crucial Intermediate in Organic Synthesis
This compound is a bespoke chemical compound that serves as a versatile intermediate in the field of organic synthesis. Its molecular architecture, characterized by a phenyl ester linkage between a 4-bromophenol (B116583) moiety and a 2-chloro-5-nitrobenzoic acid moiety, presents multiple reactive sites. This multi-functionality allows for a series of sequential and selective chemical modifications, making it a valuable building block for constructing more elaborate molecules.
Precursor in Multistep Synthesis of Complex Organic Architectures
The strategic placement of distinct functional groups—ester, bromo, chloro, and nitro groups—makes this compound an ideal starting point for the synthesis of complex organic structures. Synthetic chemists can exploit the differential reactivity of these groups to build molecular complexity in a controlled, stepwise manner. For instance, the ester can be hydrolyzed to unmask a carboxylic acid, the nitro group can be reduced to an amine, and the halogen atoms can participate in various cross-coupling reactions. This capability is analogous to the use of related nitro- and chloro-substituted benzoic acids and amides in the generation of diverse molecular scaffolds. nih.govnih.gov The compound acts as a linchpin, allowing for the convergence of different synthetic pathways or the divergent elaboration into a library of related compounds.
Leveraging Ester Functionality for Subsequent Chemical Transformations
The phenyl ester group in this compound is a key functional handle for further synthetic manipulations. Phenyl esters can undergo several important transformations:
Hydrolysis: Under basic or acidic conditions, the ester linkage can be cleaved in a reaction known as hydrolysis or saponification. libretexts.orgresearchgate.net This reaction regenerates the constituent molecules, 4-bromophenol and 2-chloro-5-nitrobenzoic acid. The latter is a valuable precursor in its own right, often used in the synthesis of dyes and pharmaceutical intermediates. google.com
Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide, in this case, N-substituted-2-chloro-5-nitrobenzamides. libretexts.org This transformation is crucial for introducing nitrogen-containing functionalities and building peptide-like linkages.
Transesterification: In the presence of an acid catalyst and another alcohol, the 4-bromophenyl group can be exchanged for a different alkoxy group, altering the properties of the ester. libretexts.org
These transformations highlight the utility of the ester group as a versatile connector and a latent carboxylic acid, significantly broadening the synthetic possibilities.
Functionalization and Derivatization for Tailored Chemical Properties
The true synthetic power of this compound lies in the ability to selectively modify its other functional groups to create a wide array of derivatives with specific, tailored properties.
Synthetic Exploitation of Aromatic Halogenation
The compound features two different halogen atoms on two distinct aromatic rings, each with unique reactivity profiles.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the 2-chloro-5-nitrobenzoyl ring is highly susceptible to nucleophilic aromatic substitution. libretexts.orglibretexts.org The presence of the strongly electron-withdrawing nitro group in the para position significantly activates the ring towards attack by nucleophiles (e.g., alkoxides, amines), enabling the displacement of the chloride ion. researchgate.netyoutube.com This reaction provides a direct method for introducing a wide variety of substituents at the 2-position of the benzoyl moiety.
Palladium-Catalyzed Cross-Coupling: The bromine atom on the 4-bromophenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Negishi reactions. thieme-connect.comnobelprize.orglibretexts.org These powerful carbon-carbon bond-forming reactions allow for the coupling of the 4-bromophenyl unit with a vast range of partners, including boronic acids, alkenes, and organozinc compounds, to generate complex biaryl structures and other advanced architectures. researchgate.netnih.gov
The orthogonal reactivity of the chloro and bromo substituents allows for selective, sequential functionalization, offering precise control over the final molecular structure.
Manipulation of the Nitro Group for Chemical Diversity
The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to an amino group. masterorganicchemistry.com
Reduction to Amine: The nitro group on the benzoyl ring can be readily reduced to a primary amine (-NH2) using various reagents, such as metals in acidic media (e.g., Sn, Fe, Zn with HCl) or catalytic hydrogenation (e.g., H2 over Pd, Pt, or Ni). masterorganicchemistry.comnih.govrsc.org This transformation converts the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group.
Further Derivatization of the Amine: The resulting aniline (B41778) derivative is a versatile intermediate itself. The amino group can be acylated, alkylated, or, most importantly, converted into a diazonium salt. Diazonium salts are highly useful intermediates that can be transformed into a wide range of substituents, including -OH, -F, -Cl, -Br, -I, -CN, and -H, via Sandmeyer and related reactions.
This manipulation of the nitro group dramatically alters the electronic properties of the benzoyl ring and provides a gateway to numerous other derivatives. echemi.com
Exploration in Advanced Materials Research
The structural motifs within this compound and its derivatives make them promising candidates for investigation in materials science, particularly in the field of nonlinear optics (NLO). nih.gov Organic molecules with significant NLO properties often possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. researchgate.net This arrangement facilitates intramolecular charge transfer, which is a key determinant of the nonlinear optical response. researchgate.netjhuapl.edu
The parent compound itself contains electron-withdrawing nitro and chloro groups. Chemical manipulation, particularly the reduction of the nitro group to an electron-donating amino group, can create a classic "push-pull" electronic structure. The resulting molecule, 4-bromophenyl 2-amino-5-chlorobenzoate, would possess a strong electronic asymmetry conducive to NLO activity. Further functionalization via cross-coupling reactions on the bromophenyl ring could extend the π-conjugation, potentially enhancing these properties. Research into related nitroaromatic compounds and their salts has shown their potential for applications in photonics and optoelectronics, suggesting that derivatives of this compound could be a fruitful area for the development of new functional materials. escholarship.orgresearchgate.net
Contribution to Organic Functional Materials Development
The molecular structure of this compound, featuring a brominated phenyl ring, a chloro-substituted nitrobenzoate group, and an ester linkage, suggests its potential as a versatile building block for the synthesis of more complex organic functional materials. The presence of the 4-bromophenyl moiety is significant, as aryl bromides are key precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of conjugated polymers, dendrimers, and other macromolecules with tailored electronic and photophysical properties.
The electron-withdrawing nature of the nitro group and the chlorine atom on the benzoate (B1203000) ring can influence the electronic properties of materials derived from this compound. These groups can enhance the electron-accepting capabilities of the molecule, making it a candidate for incorporation into donor-acceptor systems. Such systems are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct research on the application of this compound in these areas is not extensively documented, the functionalities present in the molecule are analogous to those found in many high-performance organic materials. For instance, arylamines, which can be synthesized from aryl bromides, are widely used as electron donors in functional organic materials. nih.goviucr.org
The following table summarizes the key functional groups of this compound and their potential contributions to the properties of organic functional materials.
| Functional Group | Potential Contribution to Material Properties |
| 4-Bromophenyl | Versatile handle for cross-coupling reactions to build larger conjugated systems. |
| 2-Chloro-5-nitrobenzoate | Electron-withdrawing character, potentially enhancing electron affinity and modifying photophysical properties. |
| Ester Linkage | Provides structural flexibility and can influence solubility and processing characteristics of derived materials. |
Potential in Optoelectronic or Photonic Applications (e.g., First-Order Hyperpolarizability)
The field of nonlinear optics (NLO) is continually seeking new organic materials with large second-order and third-order optical nonlinearities for applications in optical switching, frequency conversion, and optical limiting. The design of NLO-active molecules often involves the creation of a charge-asymmetric π-electron system, typically by connecting an electron-donating group and an electron-accepting group through a conjugated bridge.
Research on structurally related compounds provides insight into the potential of the 2-chloro-5-nitrobenzoate moiety. For example, the organic material Furfurylaminium 2-chloro-5-nitrobenzoate has been investigated for its nonlinear optical properties. researchgate.netaip.org This suggests that the 2-chloro-5-nitrobenzoate component can contribute to creating materials with enhanced third-order nonlinearity.
Furthermore, various nitrobenzoate derivatives have been studied for their applications in optoelectronics. scirp.org These compounds can form single crystals with high thermal stability and optical transparency, which are desirable properties for optoelectronic devices. The presence of the nitroaromatic chromophore leads to strong ultraviolet absorption, a characteristic that can be exploited in various optical applications.
The table below presents data on related compounds, highlighting the potential of the constituent parts of this compound for optoelectronic applications.
| Compound | Relevant Property | Potential Implication for this compound |
| Furfurylaminium 2-chloro-5-nitrobenzoate | Enhanced third-order nonlinearity | The 2-chloro-5-nitrobenzoate moiety may contribute to NLO properties. |
| 8-Hydroxy Quinoline Nitrobenzoate | Lower cut-off wavelength of 453 nm, suitable for optical applications scirp.org | Nitrobenzoate derivatives can exhibit favorable optical transparency. |
| Hydrazone derivatives with a nitrobenzoate group | Exhibit third-order NLO properties suitable for photonic applications bohrium.com | The nitrobenzoate core is a promising component for NLO materials. |
Future Perspectives and Unexplored Research Avenues for 4 Bromophenyl 2 Chloro 5 Nitrobenzoate
Development of Green and Sustainable Synthetic Routes
The conventional synthesis of aromatic esters like 4-Bromophenyl 2-chloro-5-nitrobenzoate often relies on multi-step processes that may involve hazardous reagents and generate significant waste. For instance, the preparation of the precursor, 2-chloro-5-nitrobenzoic acid, typically involves the nitration of o-chlorobenzoic acid using a mixture of concentrated sulfuric and nitric acids, a process known for its harsh conditions and potential for generating isomeric impurities. patsnap.comgoogle.com Future research must prioritize the development of environmentally benign synthetic pathways in line with the principles of green chemistry. mdpi.com
Key research avenues include:
Alternative Catalysis: Investigating novel catalytic systems to replace traditional methods. This could involve using solid acid catalysts for nitration to reduce corrosive waste streams or employing enzymatic catalysts for the final esterification step, which can offer high selectivity under mild conditions.
Green Solvents: Moving away from conventional volatile organic solvents towards greener alternatives. Research could explore the use of ionic liquids, supercritical fluids, or aqueous solvent systems, which can reduce environmental impact and simplify product recovery. mdpi.com
Energy Efficiency: Exploring non-traditional energy sources such as microwave irradiation or ultrasonication. These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional thermal heating. mdpi.com
| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages of Green Route |
|---|---|---|---|
| Nitration of Precursor | Concentrated H₂SO₄/HNO₃ patsnap.com | Solid acid catalysts; milder nitrating agents. | Reduced corrosive waste; improved safety; higher selectivity. |
| Esterification | Acyl chloride formation (e.g., with thionyl chloride) followed by reaction with phenol (B47542). | Direct enzymatic (lipase-catalyzed) esterification; solid-supported catalysts. | Avoids hazardous reagents; mild reaction conditions; high specificity. |
| Solvent | Volatile organic compounds (e.g., DMF, Dichloromethane). mdpi.commdpi.com | Ionic liquids; water; ethanol; solvent-free conditions. mdpi.com | Reduced toxicity and environmental pollution; easier recycling. |
| Energy Source | Conventional thermal heating. | Microwave irradiation; ultrasonic energy. mdpi.com | Faster reaction times; lower energy consumption; improved yields. |
Application of Advanced Analytics in Real-Time Reaction Monitoring
To transition from laboratory-scale synthesis to efficient and reproducible production, the implementation of Process Analytical Technology (PAT) is essential. Real-time monitoring provides a dynamic understanding of reaction kinetics, impurity formation, and endpoint determination, allowing for precise process control. nih.govnih.gov For the synthesis of this compound, several advanced analytical techniques could be employed.
Future research in this area should focus on:
Spectroscopic Methods: Implementing in-situ spectroscopic tools such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. These non-invasive techniques can monitor the concentration of reactants, intermediates, and the final product in real-time. nih.govmagritek.com Benchtop NMR systems, for example, have proven effective for quantitative monitoring of complex reactions, offering a high level of chemical specificity. rsc.org
Chromatographic Integration: Integrating online or at-line High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems. This would allow for the continuous tracking of the reaction profile, providing crucial data on conversion rates and the formation of isomeric or degradation-related impurities. nih.gov
| Analytical Technique | Information Provided | Application in Synthesis Monitoring |
|---|---|---|
| FT-IR/Raman Spectroscopy | Functional group changes; concentration of key species. nih.gov | Monitoring the disappearance of the carboxylic acid OH band and the appearance of the ester C=O band. |
| Benchtop NMR Spectroscopy | Specific structural information; quantitative analysis of components. magritek.comrsc.org | Tracking the conversion of 2-chloro-5-nitrobenzoic acid to the final ester product by observing specific proton or carbon signals. |
| Online UHPLC | Separation and quantification of all components in the reaction mixture. nih.gov | Accurately determining reaction yield and purity in real-time, identifying and quantifying any side-products. |
High-Throughput Screening for Structure-Property Correlations
The true potential of this compound may lie not only in the compound itself but also in its derivatives. High-Throughput Screening (HTS) of a focused library of analogues could rapidly identify structure-property relationships, guiding the development of new molecules with enhanced biological activity or material properties. This approach has been successfully used to identify lead compounds for various applications, including antidiabetic and anticancer agents. nih.govnih.gov
An unexplored research avenue would be to create a combinatorial library of analogues by systematically modifying the core structure. Variations could include:
Altering the halogen on either aromatic ring (e.g., replacing bromine with chlorine or fluorine).
Changing the position of the nitro group or replacing it with other electron-withdrawing groups.
Introducing various substituents on either the phenyl or benzoate (B1203000) ring.
These libraries could then be screened for a range of properties, such as inhibitory activity against specific enzymes, antimicrobial efficacy, or unique photophysical characteristics. The resulting data would be invaluable for establishing clear Structure-Activity Relationships (SAR).
| Analogue Structure | Modification R1 (on Phenyl Ring) | Modification R2 (on Benzoate Ring) | Hypothetical Property Score (e.g., Enzyme Inhibition %) |
|---|---|---|---|
| Parent Compound | 4-Br | 2-Cl, 5-NO₂ | 55 |
| Analogue 1 | 4-Cl | 2-Cl, 5-NO₂ | 62 |
| Analogue 2 | 4-F | 2-Cl, 5-NO₂ | 58 |
| Analogue 3 | 4-Br | 2-Cl, 4-NO₂ | 45 |
| Analogue 4 | 4-Br | 2-F, 5-NO₂ | 71 |
| Analogue 5 | 3-CF₃, 4-Br | 2-Cl, 5-NO₂ | 85 |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful, resource-efficient strategy for chemical research. In silico techniques can predict molecular properties, binding affinities, and metabolic pathways, thereby guiding experimental efforts toward the most promising candidates. researchgate.net
Future research on this compound should heavily integrate these approaches:
Molecular Docking and Dynamics: If a biological target is hypothesized, molecular docking can predict the binding mode and affinity of the compound and its analogues within the active site of a protein. nih.govresearchgate.net Subsequent molecular dynamics simulations can then assess the stability of the predicted protein-ligand complex over time. nih.gov
DFT Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of the compound. This can provide insights into its stability, potential reaction mechanisms, and spectroscopic properties, which can then be confirmed experimentally. researchgate.net
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles, saving significant time and resources in the drug discovery pipeline.
This integrated approach creates a feedback loop where computational predictions guide targeted synthesis and testing, and the experimental results are used to refine and improve the predictive power of the computational models.
| Computational Method | Objective | Potential Application for the Compound |
|---|---|---|
| Molecular Docking | Predict binding orientation and affinity to a biological target. researchgate.net | Identify potential protein targets (e.g., kinases, proteases) and prioritize analogues for synthesis. |
| Molecular Dynamics (MD) | Simulate the motion and stability of a molecule or complex over time. nih.gov | Validate the stability of the compound within a predicted binding pocket. |
| DFT Calculations | Determine electronic structure, reactivity, and spectroscopic properties. researchgate.net | Rationalize observed chemical reactivity and correlate structure with electronic properties. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Assess the drug-likeness of derivatives early in the discovery process to reduce late-stage failures. |
Q & A
Q. Q1. How can researchers optimize the synthesis of 4-Bromophenyl 2-chloro-5-nitrobenzoate while minimizing hazardous byproducts?
Answer: Synthetic optimization should focus on controlled reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, using anhydrous solvents like dichloromethane reduces hydrolysis side reactions. Stepwise functionalization (e.g., nitration before bromination) improves regioselectivity . Safety protocols, including inert atmospheres and fume hoods, mitigate risks from volatile intermediates .
Q. Q2. What safety protocols are critical when handling this compound due to its nitro and halogen substituents?
Answer:
- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), sealed goggles, and lab coats prevent dermal/ocular exposure .
- Storage: Store in airtight containers at 2–8°C to prevent decomposition and moisture absorption .
- Emergency Response: Use activated carbon for spill containment and ethanol-water mixtures for decontamination .
Q. Q3. Which analytical techniques are most reliable for characterizing purity and structural integrity?
Answer:
- HPLC-MS: Quantifies purity and detects trace impurities (e.g., brominated side products) .
- NMR Spectroscopy: - and -NMR confirm substitution patterns and nitro group orientation .
- XRD: Resolves crystallographic ambiguities caused by halogen-halogen interactions .
Advanced Research Questions
Q. Q4. How can mechanistic studies resolve contradictions in reported reactivity of the nitro group under reducing conditions?
Answer: Contradictions arise from solvent-dependent reduction pathways. For instance:
- In polar aprotic solvents (DMF), nitro → amine reduction dominates.
- In protic solvents (EtOH), partial denitration occurs due to radical intermediates .
Methodological approach:
Use cyclic voltammetry to map redox potentials.
Q. Q5. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Answer:
Q. Q6. How does the compound’s solid-state packing influence its thermal stability and solubility?
Answer:
- Thermal Stability: Halogen bonding between bromine and nitro oxygen increases melting point but reduces solubility in nonpolar solvents .
- Solubility Optimization: Co-crystallization with urea or PEG-based polymers disrupts tight packing, enhancing aqueous solubility .
Methodological Frameworks for Research Design
Q. Q7. How to align experimental design with theoretical frameworks for studying halogen-nitro interactions?
Answer:
Conceptual Basis: Use molecular orbital theory to predict electron-deficient regions.
Experimental Validation: Compare XRD data with DFT-predicted bond lengths and angles .
Iterative Refinement: Adjust substituents (e.g., replacing bromine with iodine) to test theoretical models .
Q. Q8. What strategies address reproducibility challenges in catalytic derivatization of the benzoate ester?
Answer:
- Standardization: Pre-dry reagents and solvents to <10 ppm water.
- Catalyst Screening: Test Pd/C vs. Cu(I) for cross-coupling efficiency .
- Data Logging: Document humidity and temperature fluctuations during reactions .
Data Interpretation and Contradiction Analysis
Q. Q9. How to reconcile conflicting reports on the compound’s cytotoxicity in biological assays?
Answer: Discrepancies may stem from:
- Assay Conditions: Serum proteins in cell media can sequester the compound, reducing bioavailability .
- Metabolic Activation: Liver microsomes convert nitro groups to reactive intermediates, altering toxicity profiles .
Resolution: Use LC-MS to quantify intracellular concentrations and correlate with dose-response curves .
Q. Q10. What statistical approaches validate structure-activity relationships (SAR) for halogenated benzoates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
